molecular formula C10H7BrN2O2S B15036441 (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

(5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B15036441
M. Wt: 299.15 g/mol
InChI Key: JYCSJLSBGQOMIG-QPJJXVBHSA-N
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Description

(5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a thioxo group attached to an imidazolidinone ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a corresponding aldehyde or ketone, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for further pharmacological studies.

Industry

Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows for specific binding interactions, which can modulate the activity of these targets. The thioxo group may also play a role in the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one: Lacks the bromine atom but has similar structural features.

    (5E)-5-(3-bromo-4-methoxybenzylidene)-2-thioxoimidazolidin-4-one: Contains a methoxy group instead of a hydroxyl group.

    (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a thioxo group.

Uniqueness

The uniqueness of (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H7BrN2O2S/c11-6-3-5(1-2-8(6)14)4-7-9(15)13-10(16)12-7/h1-4,14H,(H2,12,13,15,16)/b7-4+

InChI Key

JYCSJLSBGQOMIG-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)N2)Br)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=S)N2)Br)O

Origin of Product

United States

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